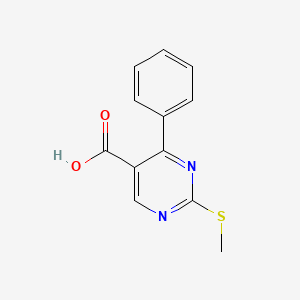
2-(((2-(2,4-Dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-phenylpyrimidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the oxazole ring and the introduction of the methoxy and phenyl groups. Techniques like Suzuki-Miyaura coupling or protodeboronation might be involved in the synthesis.Molecular Structure Analysis
The exact molecular structure would need to be determined by techniques such as X-ray crystallography . The presence of the oxazole and pyrimidine rings suggests that the compound may have a planar structure, while the methoxy and phenyl groups could add steric bulk.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The oxazole ring is a heterocycle and can participate in reactions like nucleophilic substitution or ring-opening. The methoxy groups could be demethylated, and the phenyl ring could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. The presence of the polar oxazole and pyrimidine rings and the nonpolar phenyl and methoxy groups suggests that the compound could have both polar and nonpolar properties .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Novel Compounds
- Ruthenium Complexes Synthesis : A study focused on synthesizing ruthenium complexes containing pendent catechol rings, which are characterized using various spectroscopic techniques. This research contributes to the understanding of the electronic structures and acid-base properties of such complexes, relevant to catalysis and material science applications (O'Brien et al., 2004).
- Hyperbranched Aromatic Polyimides : Research on the preparation and properties of hyperbranched aromatic polyimides shows advancements in material science, particularly in creating materials with specific solubility and molecular weight characteristics, important for various industrial applications (Yamanaka, Jikei, & Kakimoto, 2000).
Anticancer and Antimicrobial Applications
- Anticancer Agents : A class of triazolopyrimidines has been described for its unique mechanism of tubulin inhibition, indicating potential as anticancer agents. These compounds can overcome resistance in several multidrug resistance transporter proteins, highlighting their significance in developing new cancer therapies (Zhang et al., 2007).
- Antioxidant and Antitumor Activities : Compounds synthesized from nitrogen heterocycles have been evaluated for their antioxidant and antitumor activities, contributing to the search for new therapeutic agents with potential benefits in treating various diseases (El-Moneim, El‐Deen, & El-Fattah, 2011).
Material Science and Chemical Synthesis
- Novel Pyrazolopyrimidines Synthesis : The synthesis of novel pyrazolopyrimidines and their evaluation as anticancer and anti-5-lipoxygenase agents add to the body of knowledge on therapeutic chemistry and drug development, underscoring the versatility of pyrimidine derivatives in pharmaceutical research (Rahmouni et al., 2016).
Crystal Structure Analysis
- Crystal Structure of Thiourea Derivatives : Studies involving the crystal structure analysis of thiourea derivatives contribute to the detailed understanding of molecular interactions and structural properties, which are essential for designing materials and molecules with desired properties (Ji, 2006).
Mecanismo De Acción
Direcciones Futuras
The compound could potentially be studied for its biological activities, given its complex structure and the presence of several functional groups common in pharmaceuticals . Further studies could also explore its synthesis and the potential for modifications to its structure to enhance its properties.
Propiedades
IUPAC Name |
2-[[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c1-14-19(24-22(30-14)17-10-9-16(28-2)11-20(17)29-3)13-31-23-25-18(12-21(27)26-23)15-7-5-4-6-8-15/h4-12H,13H2,1-3H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNCQYNEMGTAHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C=C(C=C2)OC)OC)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2659263.png)
![N6-(4-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2659265.png)
![methyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2659266.png)

![3-(4-chlorophenyl)-N-(3-methoxybenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![2-{4-[4-(Dimethylamino)phenyl]buta-1,3-dien-1-yl}-3,3-dimethyl-1-phenyl-3H-indol-1-ium perchlorate](/img/structure/B2659269.png)

![N-(2-methoxyphenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2659273.png)


![(E)-4-(N,N-diethylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2659279.png)
![2-bromo-N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-6-methylpyridine-3-carboxamide](/img/structure/B2659281.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(thiophen-3-ylmethyl)methanesulfonamide](/img/structure/B2659283.png)
![1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-3-yl)methanone](/img/structure/B2659284.png)
